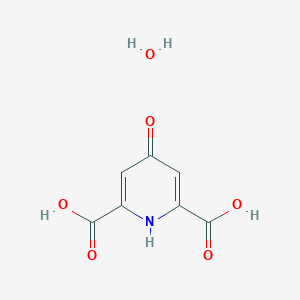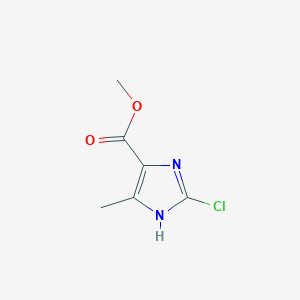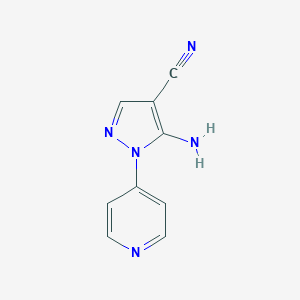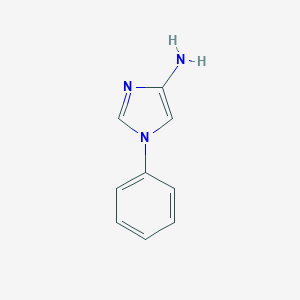
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
The mechanism of action of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes are responsible for removing acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide promotes the acetylation of histone proteins, which leads to the activation of gene expression.
生化和生理效应
The biochemical and physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide are mainly related to its inhibition of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can modulate the expression of genes involved in immune response and inflammation. The physiological effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide have been studied in animal models, and it has been shown to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide in lab experiments is its potent inhibitory activity against 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes. This makes it a valuable tool for studying the role of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide enzymes in various biological processes. However, one of the limitations of using 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors such as 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is their non-specificity. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors can affect the expression of many genes, and it can be challenging to determine the specific genes that are affected by the inhibitor.
未来方向
There are several future directions for the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide. One potential direction is to study the combination of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors with other anticancer agents to improve their efficacy. Another direction is to study the effects of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors on the immune system and their potential use in immunotherapy. In addition, further research is needed to determine the specific genes that are affected by 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors and their role in various biological processes. Overall, the research on 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide and other 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors has the potential to lead to the development of new therapies for various diseases.
合成方法
The synthesis of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields the desired product in good to excellent yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide has been shown to be effective against various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide inhibitors have been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
113767-29-6 |
|---|---|
产品名称 |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
分子式 |
C10H8Cl2N2OS |
分子量 |
275.15 g/mol |
IUPAC 名称 |
3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-4-3-9(15)14-10-13-7-2-1-6(12)5-8(7)16-10/h1-2,5H,3-4H2,(H,13,14,15) |
InChI 键 |
GGPLIRKZIRYPDJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
规范 SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



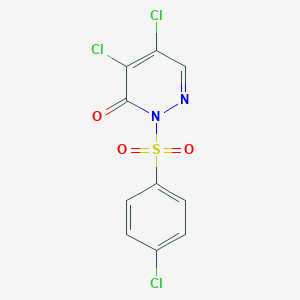

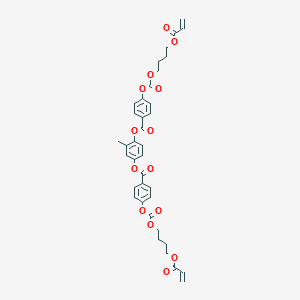

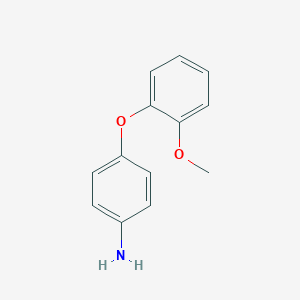
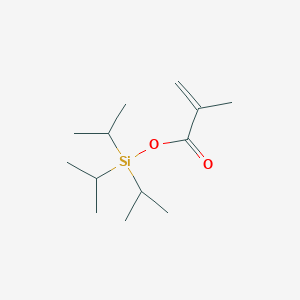
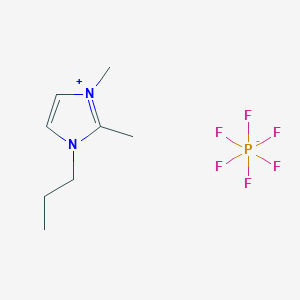
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)

